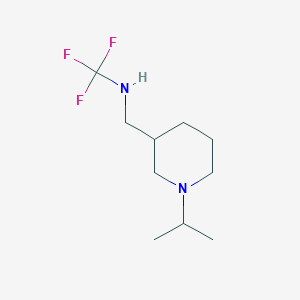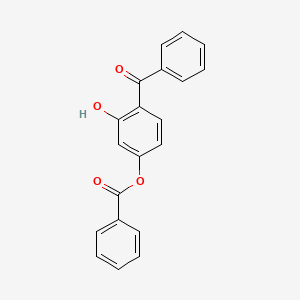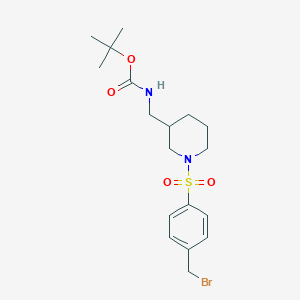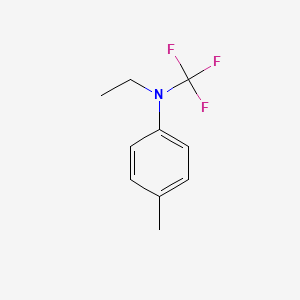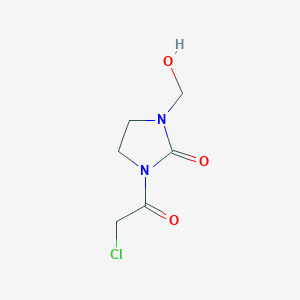
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one is a chemical compound that belongs to the imidazolidinone family This compound is characterized by the presence of a chloroacetyl group and a hydroxymethyl group attached to the imidazolidinone ring
準備方法
The synthesis of 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.
化学反応の分析
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives, while reduction can lead to the formation of alcohol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the chloroacetyl group.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(Chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives such as:
1-(Hydroxymethyl)imidazolidin-2-one: Lacks the chloroacetyl group, resulting in different chemical reactivity and biological properties.
1-(2-Chloroacetyl)imidazolidin-2-one: Similar structure but without the hydroxymethyl group, leading to variations in its applications and effects.
Hydroxyethyl imidazolidinone: Contains a hydroxyethyl group instead of a hydroxymethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in the combination of the chloroacetyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
89641-61-2 |
|---|---|
分子式 |
C6H9ClN2O3 |
分子量 |
192.60 g/mol |
IUPAC名 |
1-(2-chloroacetyl)-3-(hydroxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H9ClN2O3/c7-3-5(11)9-2-1-8(4-10)6(9)12/h10H,1-4H2 |
InChIキー |
CBAHHPWHIVELRJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1CO)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


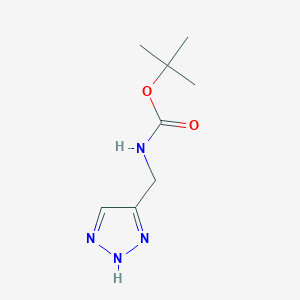
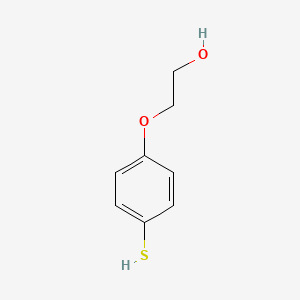

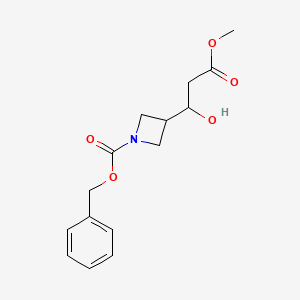

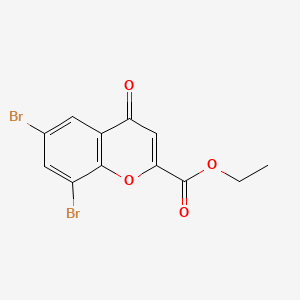
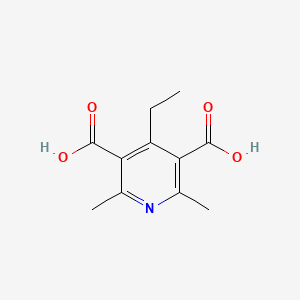
![7-Acetyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13964533.png)
![2-Hexyl-2,4,5,6-tetrahydrocyclopenta[c]pyrrole](/img/structure/B13964540.png)
